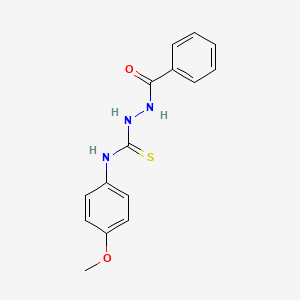

![molecular formula C20H29NO3S B2771267 N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide CAS No. 627844-46-6](/img/structure/B2771267.png)

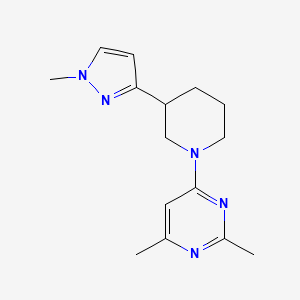

N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-Butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide” is a complex organic compound. It has a molecular formula of C20H29NO3S and an average mass of 363.514 Da . The compound contains a bicyclo[2.2.1]heptane structure, which is a common motif in many bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new bicyclic sulfonamide derivative was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . Another approach to bicyclo[2.2.1]heptane-1-carboxylates has been reported via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, the bicyclo[2.2.1]heptane structure suggests that the compound may be relatively stable and rigid .Applications De Recherche Scientifique

Synthesis and Chemical Properties

A study by Palchikov et al. (2014) presented the synthesis and aminolysis of a closely related compound, demonstrating a method to obtain glycidyl derivatives through reactions with epichlorohydrin. Their work detailed the regioselectivity of these transformations, using IR and 1H NMR spectroscopy and mass spectrometry for analysis (Palchikov, Prid’ma, & Kas’yan, 2014).

Sardar et al. (2018) synthesized new protic ionic liquids (PILs) with camphorsulfonate anion and investigated their physicochemical properties and ecotoxicity. This study provides insights into the environmental impact and potential applications of such ionic liquids in green chemistry (Sardar, Wilfred, Mumtaz, Lévêque, Khan, & Krishnan, 2018).

Structural Studies

Dey et al. (2015) and (2016) explored the crystal structures of nimesulide derivatives, which share structural similarities with the compound of interest. Their studies focus on the effect of substitution on supramolecular assembly and the quantitative analysis of molecular surface electrostatic potential, providing valuable information for understanding the structural characteristics of related compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015); (Dey, Chatterjee, Bhattacharya, Pal, & Mukherjee, 2016).

Molecular Interactions and Reactivity

The reactivity and formation of cyclic and chain associates in solutions of related compounds have been studied by Sterkhova et al. (2014), shedding light on the potential chemical behavior and applications of N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide in various solvents (Sterkhova, Moskalik, & Shainyan, 2014).

Mécanisme D'action

Target of Action

The primary target of this compound is the human soluble epoxide hydrolase (hsEH) . hsEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with hsEH by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of EETs into their corresponding diols, leading to an increase in EET levels . The exact nature of the interaction between the compound and hsEH, including the specific binding sites and the conformational changes induced in the enzyme, is still under investigation.

Biochemical Pathways

By inhibiting hsEH, the compound affects the epoxygenase pathway . This pathway is responsible for the metabolism of arachidonic acid, a fatty acid that plays a key role in cellular signaling. The inhibition of hsEH leads to an accumulation of EETs, which have vasodilatory, anti-inflammatory, and cardioprotective effects .

Pharmacokinetics

It is known that the compound’s high lipophilicity may affect its metabolic stability and solubility

Result of Action

The inhibition of hsEH by the compound leads to an increase in EET levels . Elevated EET levels can have several effects at the molecular and cellular levels, including vasodilation, reduction of inflammation, and protection of cardiac cells . These effects could potentially be harnessed for the treatment of conditions such as hypertension and inflammatory diseases .

Propriétés

IUPAC Name |

N-(4-butylphenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-4-5-6-15-7-9-17(10-8-15)21-25(23,24)14-20-12-11-16(13-18(20)22)19(20,2)3/h7-10,16,21H,4-6,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMOMVOZKKRDOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2771185.png)

![(4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2771187.png)

![Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771188.png)

![methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2771190.png)

![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2771199.png)

![2-[(1-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2771204.png)